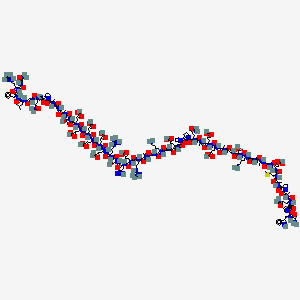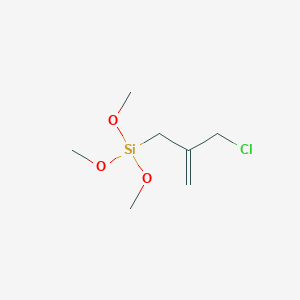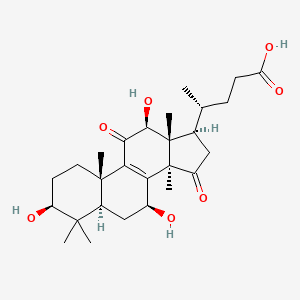
Pancreastatin
Overview
Description
Pancreastatin is a peptide hormone first isolated from the pancreas of pigs by Tatemoto and colleagues. It is derived from chromogranin A, a protein found in the secretory granules of neuroendocrine cells. This compound is known for its role in inhibiting insulin secretion and has been identified in various species, including humans, where it consists of 52 amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pancreastatin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the use of protected amino acid derivatives and coupling reagents to form peptide bonds. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces this compound, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pancreastatin undergoes various chemical reactions, including proteolytic cleavage, which is essential for its activation. It is cleaved from chromogranin A by prohormone convertases, resulting in the active peptide .
Common Reagents and Conditions: Proteolytic enzymes, such as prohormone convertase-1, are commonly used to cleave this compound from chromogranin A. The reaction typically occurs in the secretory granules of neuroendocrine cells under physiological conditions .
Major Products: The primary product of the proteolytic cleavage of chromogranin A is the active this compound peptide. This peptide can further undergo post-translational modifications, such as amidation, which are crucial for its biological activity .
Scientific Research Applications
Pancreastatin has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model peptide to study peptide synthesis, folding, and stability. It also serves as a substrate for investigating the specificity and activity of proteolytic enzymes .
Biology: In biology, this compound is studied for its role in regulating glucose metabolism. It inhibits insulin secretion and affects glucose uptake in adipocytes and hepatocytes. Researchers use this compound to understand the mechanisms underlying metabolic disorders, such as diabetes .
Medicine: In medicine, this compound is explored as a potential biomarker for neuroendocrine tumors. Elevated levels of this compound in plasma are associated with these tumors, making it a valuable diagnostic tool .
Industry: In the pharmaceutical industry, this compound is investigated for its therapeutic potential in treating metabolic disorders. Its ability to modulate insulin secretion and glucose metabolism makes it a promising candidate for drug development .
Mechanism of Action
Pancreastatin exerts its effects by binding to specific receptors on target cells. It inhibits insulin secretion by acting on pancreatic beta cells and affects glucose metabolism in the liver, adipose tissue, and heart. The peptide inhibits gluconeogenesis and activates glycogenolysis in hepatocytes, while also inhibiting glucose uptake in fat cells .
Comparison with Similar Compounds
Pancreastatin is unique in its ability to inhibit insulin secretion and modulate glucose metabolism. Similar compounds derived from chromogranin A include:
Vasostatin: A peptide that acts as a vasodilator and regulates cardiovascular functions.
Catestatin: A peptide that inhibits catecholamine release and has anti-hypertensive properties.
Serpinin: A peptide involved in regulating cell proliferation and apoptosis.
These peptides share structural similarities with this compound but have distinct biological functions, highlighting the diversity of chromogranin A-derived peptides.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H330N68O76S/c1-101(2)83-136(197(344)272-137(84-112-31-15-14-16-32-112)198(345)258-118(37-23-74-230-212(223)224)179(326)234-91-151(222)290)253-159(298)98-239-180(327)122(45-58-147(218)286)268-202(349)143-41-27-78-279(143)207(354)108(9)246-156(295)92-235-173(320)103(4)249-206(353)171(111(12)285)277-196(343)133(57-70-168(315)316)267-192(339)131(55-68-166(311)312)266-191(338)130(54-67-165(309)310)265-190(337)129(53-66-164(307)308)264-189(336)128(52-65-163(305)306)263-187(334)125(47-60-149(220)288)260-186(333)121(39-25-76-232-214(227)228)259-200(347)141(99-283)275-199(346)138(86-114-90-229-100-242-114)273-193(340)132(56-69-167(313)314)262-185(332)120(38-24-75-231-213(225)226)255-174(321)104(5)244-154(293)93-237-178(325)117(35-19-21-72-215)251-158(297)97-238-181(328)123(49-62-160(299)300)269-204(351)145-43-29-80-281(145)211(358)146-44-30-81-282(146)209(356)135(48-61-150(221)289)271-177(324)106(7)247-183(330)126(50-63-161(301)302)261-188(335)127(51-64-162(303)304)256-175(322)105(6)245-155(294)95-241-205(352)170(110(11)284)276-195(342)119(36-20-22-73-216)252-157(296)96-236-172(319)102(3)243-153(292)94-240-182(329)139(87-169(317)318)274-194(341)134(71-82-359-13)257-176(323)107(8)248-201(348)142-40-26-77-278(142)208(355)109(10)250-184(331)124(46-59-148(219)287)270-203(350)144-42-28-79-280(144)210(357)140(254-152(291)88-217)85-113-89-233-116-34-18-17-33-115(113)116/h14-18,31-34,89-90,100-111,117-146,170-171,233,283-285H,19-30,35-88,91-99,215-217H2,1-13H3,(H2,218,286)(H2,219,287)(H2,220,288)(H2,221,289)(H2,222,290)(H,229,242)(H,234,326)(H,235,320)(H,236,319)(H,237,325)(H,238,328)(H,239,327)(H,240,329)(H,241,352)(H,243,292)(H,244,293)(H,245,294)(H,246,295)(H,247,330)(H,248,348)(H,249,353)(H,250,331)(H,251,297)(H,252,296)(H,253,298)(H,254,291)(H,255,321)(H,256,322)(H,257,323)(H,258,345)(H,259,347)(H,260,333)(H,261,335)(H,262,332)(H,263,334)(H,264,336)(H,265,337)(H,266,338)(H,267,339)(H,268,349)(H,269,351)(H,270,350)(H,271,324)(H,272,344)(H,273,340)(H,274,341)(H,275,346)(H,276,342)(H,277,343)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232)/t102-,103-,104-,105-,106-,107-,108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,170-,171-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZUEKXRBSXBRH-CTXORKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H330N68O76S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147609 | |
| Record name | Pancreastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5103 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106477-83-2 | |
| Record name | Pancreastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106477832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pancreastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)









